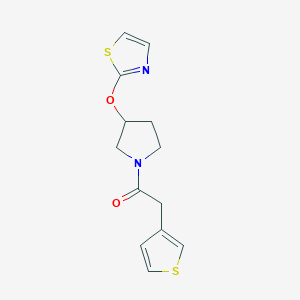
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a heterocyclic compound that contains a pyrrolidine ring, a thiophene ring, and a thiazole ring. It has a molecular formula of C14H14N2O2S2 and a molecular weight of 318.4 g/mol.
作用机制
The exact mechanism of action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, studies have shown that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II activity can lead to DNA damage and cell death, which may explain 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's antitumor activity.
Biochemical and Physiological Effects:
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have a range of potential applications in various fields of scientific research. However, one limitation of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One area of interest is the development of new cancer drugs based on 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. Further studies are needed to better understand the mechanism of action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential applications in cancer treatment. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's antimicrobial activity makes it a promising candidate for the development of new antibiotics. Further research is also needed to explore the potential anti-inflammatory effects of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its applications in the treatment of inflammatory diseases.
合成方法
The synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves the reaction of 3-(thiazol-2-yl)oxypropan-1-amine with 3-bromothiophene in the presence of potassium carbonate. The resulting product is then treated with 2-bromoacetophenone to yield 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. The synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. In addition, 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-12(7-10-2-5-18-9-10)15-4-1-11(8-15)17-13-14-3-6-19-13/h2-3,5-6,9,11H,1,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHHKLYZSCSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2615733.png)
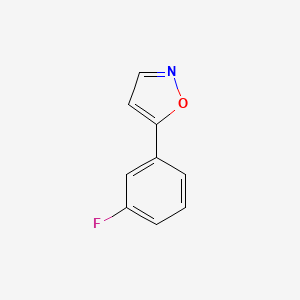
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)
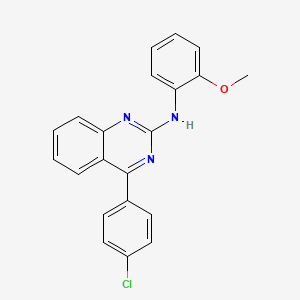
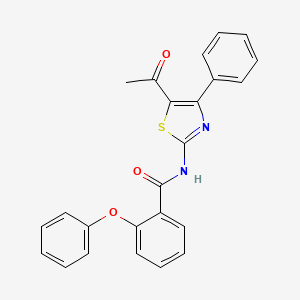

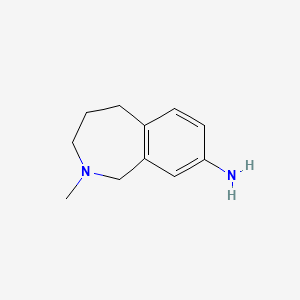
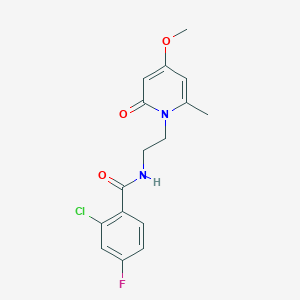
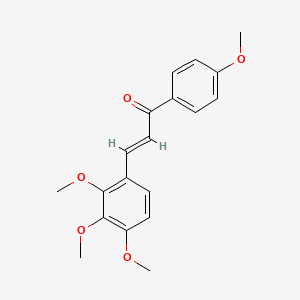
![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2615749.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2615753.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)